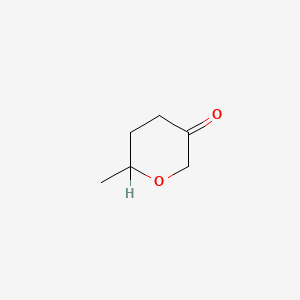
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans (Rac-MPCA) is a chiral molecule belonging to the family of pyrrolidine derivatives. It has been used in various scientific research applications due to its ability to bind to proteins, enzymes and other molecules. Rac-MPCA is a versatile molecule with potential applications in the field of biochemistry, pharmacology, and drug discovery.
作用機序
Rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans binds to proteins and enzymes, forming a complex. This binding is believed to be due to the interaction between the carboxyl group of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans and the amino acid residues of the proteins and enzymes. This interaction results in a conformational change in the proteins and enzymes, which can lead to changes in their structure and function.
Biochemical and Physiological Effects
rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. It has also been shown to modulate the activity of certain G-protein coupled receptors, such as the serotonin receptor. Furthermore, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has been shown to have anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
Rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has several advantages for use in laboratory experiments. It is a chiral molecule, which means that it can be used to study the effects of chirality on biochemical and physiological processes. Furthermore, it is relatively inexpensive and easy to synthesize. However, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans in scientific research. One potential direction is the use of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans in drug discovery. It could be used to identify potential drug targets, as well as to study the effects of drugs on biochemical and physiological processes. Another potential direction is the use of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans in the development of new therapeutic agents. It could be used to study the effects of new therapeutic agents on biochemical and physiological processes. Finally, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans could be used to study the effects of chirality on biochemical and physiological processes.
合成法
The synthesis of rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has been studied extensively. The most common method for its synthesis involves the reaction of 2-chloro-5-methylpyrrolidine-2-carboxylic acid (CMPCA) with methoxymethyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of the desired product, rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans.
科学的研究の応用
Rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has been used in a variety of scientific research applications, including biochemistry, pharmacology, and drug discovery. It has been used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes. rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans has also been used to study the structure and function of proteins and enzymes, as well as to identify potential drug targets.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans involves the protection of the carboxylic acid group, followed by the addition of the methoxymethyl group to the pyrrolidine ring. The final step involves the removal of the protecting group to yield the desired compound.", "Starting Materials": [ "L-pyroglutamic acid", "Methanol", "Sodium hydride", "Methyl iodide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Protection of the carboxylic acid group using methanol and hydrochloric acid to yield methyl L-pyroglutamate", "Addition of sodium hydride to methyl L-pyroglutamate in diethyl ether to yield the sodium salt", "Addition of methyl iodide to the sodium salt in diethyl ether to yield the methyl ester", "Reduction of the methyl ester using sodium borohydride in methanol to yield the alcohol", "Addition of formaldehyde and hydrochloric acid to the alcohol in methanol to yield the methoxymethylated pyrrolidine", "Removal of the protecting group using sodium hydroxide in ethyl acetate to yield rac-(2R,5R)-5-(methoxymethyl)pyrrolidine-2-carboxylic acid, trans" ] } | |
CAS番号 |
2307782-80-3 |
分子式 |
C7H13NO3 |
分子量 |
159.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



